molecular formula C14H24N2O3 B581323 tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate CAS No. 1152430-26-6

tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate

Cat. No.: B581323
CAS No.: 1152430-26-6
M. Wt: 268.357
InChI Key: VVEUFBFEDFJPGE-UHFFFAOYSA-N
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Description

tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate is a chemical compound with the molecular formula C14H24N2O3 and a molecular weight of 268.35 g/mol . This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-(cyclopropanecarbonyl)piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Chemical Reactions Analysis

tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in the development of biochemical assays and as a reagent in various biological studies.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Biological Activity

tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate, also known by its CAS number 1152430-26-6, is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₈N₂O₂
  • Molecular Weight : 254.33 g/mol
  • CAS Number : 1152430-26-6

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an antimicrobial agent and its effects on specific biological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown selectivity towards bacterial cells over mammalian cells, suggesting a favorable therapeutic index. For example, it demonstrated high antimicrobial activity with minimal cytotoxicity against lung MCR-5 and skin BJ fibroblast cell lines .

The mechanism by which this compound exerts its effects appears to involve modulation of specific cellular pathways. It has been implicated in the inhibition of certain protein kinases, which play crucial roles in cell signaling and regulation.

Case Studies and Research Findings

A number of studies have evaluated the pharmacological effects of this compound:

  • In Vitro Studies :
    • A study reported that the compound exhibited an IC₅₀ value of 178 ± 35 nM against specific targets, indicating potent activity .
    • Another investigation highlighted its role as a selective inhibitor of GSK-3β, a key enzyme involved in various cellular processes including metabolism and apoptosis .
  • In Vivo Studies :
    • Animal models have been used to assess the therapeutic potential of this compound. It was noted to enhance immune responses in mouse splenocytes when tested against PD-1/PD-L1 interactions, suggesting a role in immune modulation .

Data Table: Biological Activity Summary

Activity IC₅₀ (nM) Selectivity Notes
Antimicrobial178 ± 35High selectivity over mammalian cellsMinimal cytotoxicity observed
GSK-3β Inhibition480Selective inhibitorPotential implications in metabolic disorders
Immune ModulationN/AEnhances immune responseEffective in PD-1/PD-L1 blockade assays

Properties

IUPAC Name

tert-butyl N-[1-(cyclopropanecarbonyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)15-11-6-8-16(9-7-11)12(17)10-4-5-10/h10-11H,4-9H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEUFBFEDFJPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653382
Record name tert-Butyl [1-(cyclopropanecarbonyl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152430-26-6
Record name tert-Butyl [1-(cyclopropanecarbonyl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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